4,6-Dichloro-3-iodoquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers need halogenated quinolines offering orthogonal reactivity for focused library synthesis. Generic analogs lack regioselective handles for sequential cross-coupling. - **Key Utility**: Iodine at C3 enables efficient Pd-catalyzed coupling (Suzuki, Sonogashira). Chlorines at C4 and C6 permit subsequent nucleophilic substitution or additional coupling. - **Application**: Building block for kinase inhibitors (e.g., CHK1) and antimicrobial quinolines. - **Supply**: BenchChem provides this non-fungible intermediate with verified purity for medicinal chemistry programs.

Molecular Formula C9H4Cl2IN
Molecular Weight 323.94 g/mol
Cat. No. B12847594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-3-iodoquinoline
Molecular FormulaC9H4Cl2IN
Molecular Weight323.94 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1Cl)Cl)I
InChIInChI=1S/C9H4Cl2IN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H
InChIKeyNBWIMGADIQSVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-3-iodoquinoline – Halogenated Quinoline Building Block


4,6-Dichloro-3-iodoquinoline (CAS 1431364-37-2) is a heterocyclic compound with a molecular formula of C9H4Cl2IN and a molecular weight of 323.94 g/mol . It features a quinoline core substituted with chlorine atoms at positions 4 and 6, and an iodine atom at position 3. This halogenation pattern imparts distinct reactivity and potential biological activity. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology, enabling further functionalization via cross-coupling reactions [1]. Its structural features make it a valuable scaffold for generating libraries of quinoline derivatives with diverse pharmacological properties [2].

Orthogonal reactivity Iodine at C3 for Pd-coupling; chlorine at C4/C6 for further modification
Regioselective functionalization Enables sequential introduction of substituents at defined positions
Medicinal chemistry scaffold Quinoline core with distinct halogen pattern for focused library synthesis

Why 4,6-Dichloro-3-iodoquinoline Cannot Be Replaced


The precise halogen substitution pattern on the quinoline ring critically influences both synthetic utility and biological activity . In particular, the iodine at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling selective functionalization at that site [1]. Simultaneously, the chlorine atoms at the 4- and 6-positions can undergo nucleophilic aromatic substitution under appropriate conditions, or serve as handles for further orthogonal modifications. This combination of reactivities is not shared by other halogenated quinoline isomers or analogs lacking the 3-iodo group. Furthermore, the specific halogen arrangement can significantly impact interactions with biological targets, as evidenced by structure-activity relationship studies of quinoline derivatives [2]. Substituting with a generic quinoline intermediate would likely lead to altered reactivity, reduced regioselectivity, and potentially diminished or off-target biological effects, making 4,6-dichloro-3-iodoquinoline a non-fungible intermediate.

3-Iodo leaving group Non-iodinated analogs (e.g., 4,6-dichloroquinoline) lack efficient Pd-coupling handle, limiting regioselective diversification
Halogen pattern mismatch Other isomers or halogen combinations may alter synthetic route and biological target interactions
Orthogonal modification lost Generic quinoline intermediates remove the ability to sequentially modify positions 3, 4, and 6

Performance Evidence for 4,6-Dichloro-3-iodoquinoline


Pd-Catalyzed Cross-Coupling Reactivity vs. Non-Iodinated Analogs

The presence of iodine at the 3-position of 4,6-dichloro-3-iodoquinoline significantly enhances its reactivity in palladium-catalyzed cross-coupling reactions compared to non-iodinated analogs such as 4,6-dichloroquinoline . While specific yield data for 4,6-dichloro-3-iodoquinoline in Suzuki or Sonogashira couplings is not provided in the source, the general principle that aryl iodides are superior coupling partners to aryl chlorides or bromides is well-established in the class of halogenated quinolines [1]. The 3-iodo group allows for selective functionalization, leaving the 4- and 6-chloro substituents available for subsequent orthogonal transformations [2].

Cross-coupling reactivity
Class-level
Aryl iodide at C3 enhances Pd-coupling compared to non-iodinated analogs
Supports regioselective functionalization workflow
Compound-specific yield data not available; class trend applies
Medicinal Chemistry Organic Synthesis Cross-Coupling

Antimicrobial Activity of Iodo-Quinoline Derivatives

A recent study on a library of novel iodo-quinoline derivatives demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria [1]. While specific data for 4,6-dichloro-3-iodoquinoline is not reported, the study highlights the importance of the iodo-quinoline scaffold for antimicrobial activity. The presence of iodine, along with other substituents, contributes to the overall biological effect. This class-level evidence suggests that 4,6-dichloro-3-iodoquinoline, as an iodo-quinoline, may possess similar antimicrobial potential, distinguishing it from non-iodinated or differently halogenated quinoline analogs [2].

Antimicrobial scaffold
Class-level
Iodo-quinoline derivatives show antimicrobial effects in vitro (scaffold-level inference)
May support antimicrobial scaffold research
Specific activity for this compound not reported; class-level evidence
Antimicrobial Antibacterial Drug Discovery

Kinase Inhibition: CHK1 Inhibitor Scaffold

Patent literature describes substituted quinolinones and related compounds that inhibit CHK1 kinase activity, a target in cancer therapy [1]. While 4,6-dichloro-3-iodoquinoline itself is not directly claimed as an inhibitor, its halogenated quinoline core is a privileged structure for kinase inhibitor development. The specific substitution pattern (4,6-dichloro-3-iodo) provides a unique template for generating analogs with potential kinase inhibitory activity, differentiating it from other quinoline derivatives with different halogenation patterns [2].

Kinase inhibitor template
Class-level
Halogenated quinoline core is a recognized kinase inhibitor template; CHK1 inhibition reported for related compounds
Potential kinase inhibitor research scaffold
No direct inhibitory data for this compound; class-level patent evidence
Cancer Kinase Inhibitor Drug Discovery

Applications of 4,6-Dichloro-3-iodoquinoline in Research & Industry


Quinoline Library Synthesis via Sequential Cross-Coupling

The 3-iodo group in 4,6-dichloro-3-iodoquinoline enables efficient palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to introduce diverse aryl, heteroaryl, or alkynyl groups at the 3-position [1]. The 4- and 6-chloro substituents can subsequently undergo nucleophilic aromatic substitution or further cross-coupling under modified conditions, allowing for the rapid generation of highly substituted quinoline libraries for medicinal chemistry programs [2].

Antimicrobial Agent Development on Iodo-Quinoline Scaffold

Leveraging the demonstrated antimicrobial activity of iodo-quinoline derivatives [1], 4,6-dichloro-3-iodoquinoline can serve as a key intermediate for synthesizing novel analogs with improved potency and spectrum of activity. Researchers can functionalize the 3-position via cross-coupling or substitution to optimize interactions with bacterial targets, while the chlorine atoms can be modified to fine-tune physicochemical properties [2].

Selective Kinase Inhibitor Design for Cancer

Given the prevalence of quinoline-based kinase inhibitors [1], 4,6-dichloro-3-iodoquinoline can be employed as a starting material for the synthesis of focused libraries targeting kinases such as CHK1. The specific halogen pattern may confer selectivity over other kinases, and the iodine atom provides a convenient handle for radiolabeling or further functionalization [2].

Application
Selection Property
Validation Focus
Quinoline library synthesis
Orthogonal halogen reactivity (3-iodo for Pd coupling; 4,6-chloro for SNAr)
Regioselective coupling protocol development
Antimicrobial SAR studies
Iodo-quinoline core for antimicrobial scaffold evaluation
In vitro antimicrobial screening (MIC panel)
Kinase inhibitor template studies
Halogenated quinoline template for kinase selectivity research
Kinase panel profiling; CHK1 selectivity assessment

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